

Spectroscopic Data for Acetimidohydrazide Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	Acetimidohydrazide hydrochloride	
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Abstract

This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of **Acetimidohydrazide hydrochloride** (also known as Acetamidrazone hydrochloride), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed summary of expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: Ethanimidohydrazide hydrochloride Synonyms: Acetamidrazone hydrochloride, N-Aminoacetamidine hydrochloride CAS Number: 39254-63-2 Molecular Formula: C₂H₈ClN₃ Molecular Weight: 109.56 g/mol Structure:

Spectroscopic Data (Predicted and Analogous)

Direct experimental spectroscopic data for **Acetimidohydrazide hydrochloride** is not readily available in public databases. The following tables summarize the expected chemical shifts and spectral bands based on the analysis of structurally similar compounds, such as other amidrazones, hydrazides, and their hydrochloride salts.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~ 2.0 - 2.5	Singlet	3H	СН₃	The methyl protons are expected to be a singlet.
~ 7.0 - 8.5	Broad Singlet	2H	=N-NH2	Protons on the terminal nitrogen, likely broadened due to exchange and quadrupole effects.
~ 8.5 - 10.0	Broad Singlet	3H	C(=NH2+)-	Protons on the iminium nitrogen, expected to be downfield and broad due to the positive charge and proton exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Notes
~ 15 - 25	СН₃	The methyl carbon.
~ 150 - 165	C=N	The imine carbon, deshielded due to the adjacent nitrogen atoms.



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (NH₂ groups)
3200 - 3000	Strong, Broad	N-H stretching (NH+ group)
1680 - 1640	Strong	C=N stretching
1620 - 1580	Medium	N-H bending (scissoring)
1450 - 1350	Medium	C-H bending (methyl group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	lon	Notes
74	[M-CI-H]+	Molecular ion of the free base.
59	[M-CI-H-NH]+	Loss of an amino group from the molecular ion.
43	[CH₃CNH]+	Fragment corresponding to the acetimidoyl cation.

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for **Acetimidohydrazide hydrochloride**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:



- Sample Preparation: Dissolve approximately 5-10 mg of Acetimidohydrazide
 hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or
 Methanol-d₄). The choice of solvent is critical to ensure solubility and minimize exchange of
 labile protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.



· Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

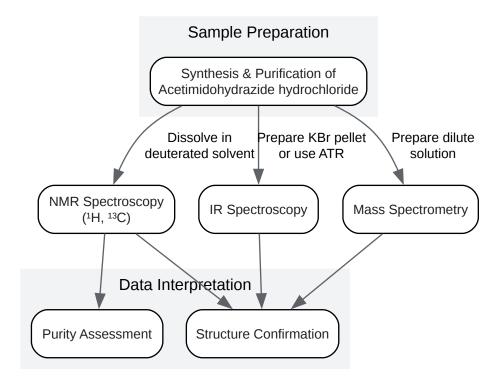
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in positive ion mode.
 - For fragmentation analysis (MS/MS), select the parent ion and subject it to collisioninduced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Acetimidohydrazide hydrochloride**.





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Caption: Workflow for Spectroscopic Characterization.

Conclusion

While direct experimental spectra for **Acetimidohydrazide hydrochloride** are not widely published, a combination of predicted data and analysis of analogous compounds provides a robust framework for its spectroscopic characterization. The experimental protocols outlined in this document provide a clear guide for researchers to obtain and interpret the necessary data to confirm the structure and purity of this compound, which is essential for its application in drug development and other scientific research.

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